molecular formula C6H6BrF3O2 B1333982 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- CAS No. 119577-50-3

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro-

Cat. No. B1333982
M. Wt: 247.01 g/mol
InChI Key: ONAMOZNIUGKDIK-UHFFFAOYSA-N
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Patent
US04876393

Procedure details

9.8 g (0.055 mole) of N-bromosuccinimide and 100 mg azoisobutyronitrile are added to a solution of 8.4 g (0.05 mole) of 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one in 50 ml of tetrachloromethane. The mixture is then refluxed for 8 hours, the cooled solution is filtered and the filtrate is concentrated. 13.4 g of a crude product are obtained whiose distillation under reduced pressure gives 9.7 g of 3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH2:9]([O:11][CH:12]=[CH:13][C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])[CH3:10]>ClC(Cl)(Cl)Cl>[Br:1][C:13](=[CH:12][O:11][CH2:9][CH3:10])[C:14](=[O:19])[C:15]([F:17])([F:18])[F:16]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azoisobutyronitrile
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C)OC=CC(C(F)(F)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the cooled solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
13.4 g of a crude product are obtained whiose
DISTILLATION
Type
DISTILLATION
Details
distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C(C(F)(F)F)=O)=COCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.